molecular formula C10H9ClN2O B13860623 2-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol

2-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol

Cat. No.: B13860623
M. Wt: 208.64 g/mol
InChI Key: QCUFQJXRAQIZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-aminonicotinaldehydes with terminal alkynes in the presence of a catalyst such as Cu(OTf)₂ and Et₂NH. This reaction leads to the formation of 1,8-naphthyridine derivatives, which can then be further modified to obtain the desired compound . Another method involves the chlorination of carbonyl derivatives using reagents like PCl₅ or POCl₃, followed by subsequent reactions to introduce the ethan-1-ol group .

Chemical Reactions Analysis

2-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield the corresponding aldehyde or carboxylic acid, while reduction can produce the corresponding alkane .

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by binding to bacterial enzymes, thereby inhibiting their activity and preventing bacterial growth . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol can be compared with other similar compounds within the naphthyridine family. Some of these similar compounds include 1,8-naphthyridine, 2-chloro-1,5-naphthyridine, and 2-amino-1,8-naphthyridine . What sets this compound apart is its unique combination of a chloro substituent and an ethan-1-ol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

2-(5-chloro-1,8-naphthyridin-2-yl)ethanol

InChI

InChI=1S/C10H9ClN2O/c11-9-3-5-12-10-8(9)2-1-7(13-10)4-6-14/h1-3,5,14H,4,6H2

InChI Key

QCUFQJXRAQIZTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2N=C1CCO)Cl

Origin of Product

United States

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